1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane ring
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-8(2)9-13-10(15(3)14-9)11(12)6-4-5-7-11/h8H,4-7,12H2,1-3H3 |
InChI Key |
SNYPPIHTOYUOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2(CCCC2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-1,2,4-triazole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and amination . Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can be compared with other triazole-containing compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a triazole moiety. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a compound that belongs to the triazole class of chemical compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms through which it exerts its effects.
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The structure features a cyclopentanamine moiety linked to a triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1343743-51-0 |
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial and antifungal activities. The mechanism of action typically involves the inhibition of enzyme activity essential for microbial growth. For instance, triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell membrane impairment .
Anticancer Potential
Triazole derivatives have been studied for their potential as anticancer agents . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, similar triazole compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
The biological effects of this compound can be attributed to its interaction with specific biochemical pathways:
Enzyme Inhibition : It is believed that the compound inhibits enzymes related to cardiovascular diseases by forming covalent bonds with active site residues.
Cellular Effects : Triazole derivatives can influence cellular functions by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to either cell death or reduced proliferation in cancerous cells .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Antifungal Activity : A study demonstrated that a closely related triazole compound exhibited potent antifungal activity against Candida species, showcasing the potential of triazoles in treating fungal infections.
- Anticancer Activity : Research on similar triazole derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effectiveness in low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
